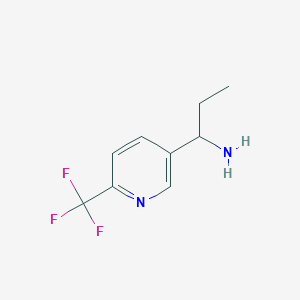
1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine
Vue d'ensemble
Description
1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine (TFMPPA) is a fluorinated amine with a wide range of applications in the pharmaceutical and medical fields. It is a synthetic compound that has been used in a variety of research applications, including drug design and development, drug synthesis, and drug delivery. TFMPPA has been found to have unique properties that make it attractive for use in a variety of applications.
Applications De Recherche Scientifique
Enantioselective Synthesis
1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine has been utilized in the enantioselective synthesis of various chiral primary amines. In a study by Yamada, Azuma, and Yamano (2021), a direct asymmetric reductive amination of ketone substrates, including 2-acetyl-6-substituted pyridines, was achieved. This process used ammonium trifluoroacetate as the nitrogen source, demonstrating the potential of this compound in chiral catalysis and synthesis (Yamada, Azuma, & Yamano, 2021).
Anticancer Activity
Research by Hafez and El-Gazzar (2020) explored the synthesis of novel pyridine derivatives containing 1-(6-(trifluoromethyl)pyridin-3-yl)propan-1-amine as a key intermediate. These compounds exhibited significant in vitro antitumor activity against various cancer cell lines, highlighting its potential in anticancer drug development (Hafez & El-Gazzar, 2020).
Synthesis of Pyridine Derivatives
Chavva et al. (2013) utilized 1-(6-(trifluoromethyl)pyridin-3-yl)propan-1-amine in the synthesis of pyrazolo[3,4-b]pyridine derivatives. These compounds were evaluated for their anticancer activity, demonstrating the compound's role in creating potential therapeutic agents (Chavva et al., 2013).
Coordination Chemistry
In the field of coordination chemistry, the compound has been used as a ligand in metal complexes. For instance, Hakimi et al. (2013) investigated its complexation with cadmium(II), resulting in a tetradentate ligand. This study provides insights into the structural and bonding characteristics of such complexes (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Organometallic Chemistry
In organometallic chemistry, the compound has found use as a component in various complexes. Sadimenko's research (2011) on organometallic complexes of aminopyridines, including this compound, sheds light on their structure and reactivity, contributing to the understanding of metal-organic frameworks and catalysis (Sadimenko, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-2-7(13)6-3-4-8(14-5-6)9(10,11)12/h3-5,7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZILYXMAYJUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



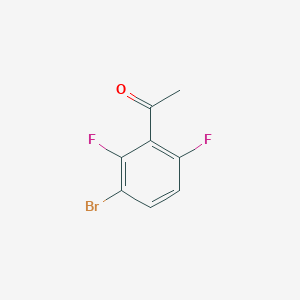
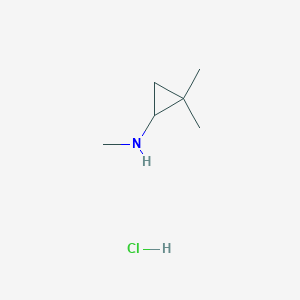
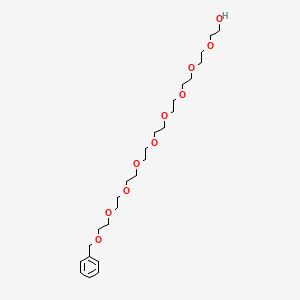
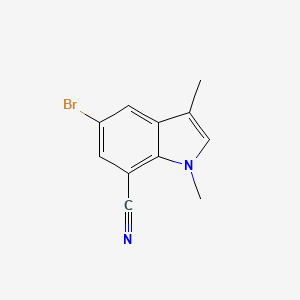
![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)
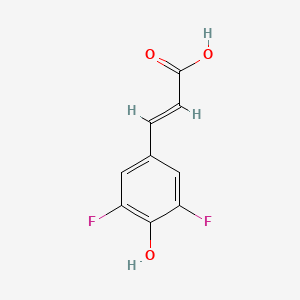
![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)
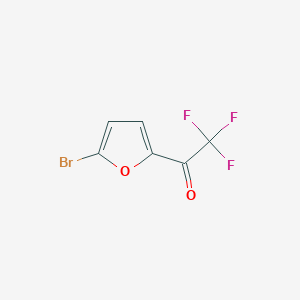
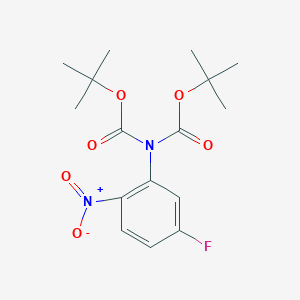
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)
![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)
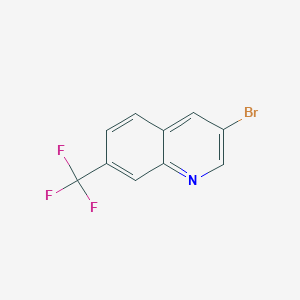
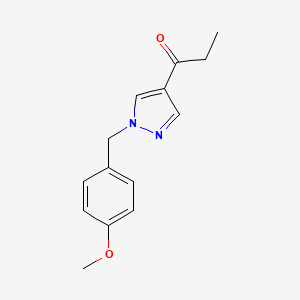
![5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1445368.png)